molecular formula C23H28N6O4S B2720108 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide CAS No. 1207004-65-6

4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide

Cat. No.: B2720108
CAS No.: 1207004-65-6
M. Wt: 484.58
InChI Key: JBUTWEGLKVPMEI-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a dimethylsulfamoyl group and a methoxyphenylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, amination, and sulfonation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide shares structural similarities with other benzamide derivatives and sulfonamide compounds.

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4S/c1-16-15-21(27-18-7-9-19(33-4)10-8-18)28-23(26-16)25-14-13-24-22(30)17-5-11-20(12-6-17)34(31,32)29(2)3/h5-12,15H,13-14H2,1-4H3,(H,24,30)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUTWEGLKVPMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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